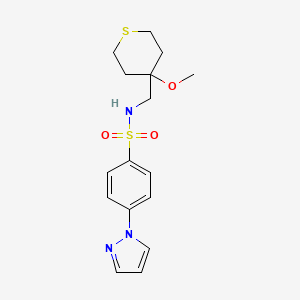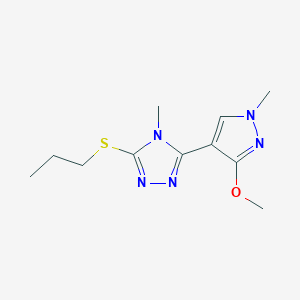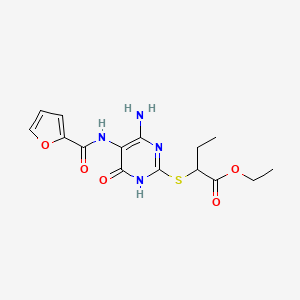![molecular formula C19H13Cl2N3O2S2 B2375588 N-(4-chlorophénéthyl)-7-chloro-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1110969-92-0](/img/structure/B2375588.png)
N-(4-chlorophénéthyl)-7-chloro-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-N-(4-chlorophenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C19H13Cl2N3O2S2 and its molecular weight is 450.35. The purity is usually 95%.
BenchChem offers high-quality 7-chloro-N-(4-chlorophenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-chloro-N-(4-chlorophenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antitumorale
Le composé a été trouvé pour avoir une activité antitumorale significative . Une série de dérivés de 7-chloro-3-[substitués (amino/phénylamino)]-2-phénylquinazoline-4 (3H)-one/thione et de dérivés d'urée substitués 1- (7-chloro-4-oxo/-2-phénylquinazoline-3 (4H-yl)) ont été synthétisés et testés pour leur activité anticancéreuse in vivo . Six composés (IIh, IIi, IIj, IIIh, IIIi, IIIj) ont montré une activité antitumorale significative .
Activité antimicrobienne
Le composé a été synthétisé et testé pour son activité antimicrobienne . Les plus actifs ont montré des valeurs de MIC dans la plage de 1,5 à 12,5 µg/mL . Cependant, ils n'ont montré aucune activité antifongique .
Activité cytotoxique
Le composé a été étudié pour son activité cytotoxique contre huit cancers humains ainsi que 4 lignées cellulaires non tumorales .
Activité anti-virulence
Le noyau 4-aminoquinoléine, qui fait partie du composé, a été utilisé dans la conception de composés bioactifs présentant une activité anti-virulence .
Activité anti-inflammatoire et immunomodulatrice
Le composé a été trouvé pour avoir une activité anti-inflammatoire et immunomodulatrice .
Activité anti-agrégation plaquettaire
Le composé a été utilisé dans la conception de composés bioactifs présentant une activité anti-agrégation plaquettaire .
Mécanisme D'action
Target of Action
It is known that quinazoline derivatives, which this compound is a part of, have been surveyed as biologically relevant moieties against different cancer cell lines .
Mode of Action
It is known that quinazoline derivatives have shown significant antitumor activity . The research-derived quinazoline derivatives show that the amino group in the third position and the urea/thiourea group in the phenyl hydrazine ring in the third position of the quinzoline skeleton are crucial for anticancer action .
Biochemical Pathways
It is known that quinazoline derivatives have shown significant antitumor activity, suggesting that they may affect pathways related to cell proliferation and apoptosis .
Pharmacokinetics
It is known that quinazoline derivatives have shown significant antitumor activity in vivo, suggesting that they have favorable pharmacokinetic properties for reaching tumor cells .
Result of Action
It is known that quinazoline derivatives have shown significant antitumor activity, suggesting that they may induce cell death in tumor cells .
Action Environment
It is known that quinazoline derivatives have shown significant antitumor activity in vivo, suggesting that they are stable and effective in the complex environment of a living organism .
Analyse Biochimique
Biochemical Properties
Quinazoline derivatives have been surveyed as biologically relevant moieties against different cancer cell lines . The research-derived quinazoline derivatives show that the amino group in the third position and the urea/thiourea group in the phenyl hydrazine ring in the third position of the quinzoline skeleton are crucial for anticancer action .
Cellular Effects
In Swiss albino mice exhibiting Ehrilich ascites carcinoma (EAC), the in-vivo anticancer activity of quinazoline derivatives, including 7-chloro-N-(4-chlorophenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide, was examined using a number of measures, including body weight analysis, mean survival time, and % increase in life span approaches .
Molecular Mechanism
It is known that quinazoline derivatives can inhibit thymidylate synthase, poly- (ADP-ribose) polymerase (PARP), and tyrosine kinase .
Propriétés
IUPAC Name |
7-chloro-N-[2-(4-chlorophenyl)ethyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3O2S2/c20-11-3-1-10(2-4-11)7-8-22-18(26)15-16-23-17(25)13-9-12(21)5-6-14(13)24(16)19(27)28-15/h1-6,9H,7-8H2,(H,22,26)(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SERRTVDWRAEEJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=CC(=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(1H-benzo[d]imidazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2375505.png)
![N-(2-fluorophenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2375506.png)
![4-[5-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2375507.png)

![N-(3-chlorophenyl)-3-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2375509.png)


![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)azetidine-3-carboxamide](/img/structure/B2375517.png)

![2-Cyclopentylsulfanyl-1-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2375521.png)

![N-(4-ethoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2375525.png)
![4-[2-(2-Fluorophenoxy)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2375526.png)

